molecular formula C6H7ClN2O B1351071 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 27006-76-4

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1351071
CAS No.: 27006-76-4
M. Wt: 158.58 g/mol
InChI Key: SZRSMNYUEXXEBL-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .

Pharmacokinetics

The compound’s molecular weight is 158.59 , which suggests it may have suitable properties for absorption and distribution.

Result of Action

Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a methyl group at the 1-position.

    5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Oxidized form of the aldehyde compound.

    5-chloro-1,3-dimethyl-1H-pyrazole-4-methanol: Reduced form of the aldehyde compound.

Uniqueness

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chloro and aldehyde groups allows for diverse chemical transformations and applications in various fields .

Biological Activity

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a significant compound in the realm of medicinal chemistry and agricultural applications. Its unique structure, characterized by a pyrazole ring with various substituents, contributes to its diverse biological activities. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H7ClN2OC_6H_7ClN_2O. The compound features:

  • Chlorine atom at the 5-position
  • Dimethyl groups at the 1 and 3 positions
  • Aldehyde group at the 4-position

This configuration makes it a versatile scaffold for further chemical modifications.

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound. These activities include:

  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains.
  • Insecticidal Activity : It has been evaluated for its efficacy against agricultural pests, showing promising results in pest control.
  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
InsecticidalSignificant activity against Tetranychus cinnabarinus
AntitumorCytotoxic effects on tumor cell lines

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound exhibited notable inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Insecticidal Properties

Research focused on the insecticidal properties of pyrazole derivatives revealed that this compound showed effective acaricidal activity against Tetranychus cinnabarinus. At concentrations as low as 10 µg/mL, it achieved up to 100% mortality in treated populations, indicating its potential utility in agricultural pest management .

Case Study 3: Antitumor Activity

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. Results indicated that it exhibited significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve apoptosis induction in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The aldehyde functional group may facilitate interactions with key enzymes involved in microbial metabolism or tumor progression.
  • Receptor Binding : The structural conformation allows for potential binding to receptors implicated in cellular signaling pathways related to growth and proliferation.

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSMNYUEXXEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380505
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27006-76-4
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1,3-dimethylpyrazole-4-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To DMF (33.29 mL, 0.456 mol) was carefully added POCl3 (134.16 g, 81.5 mL 0.874 mol,) at 0° C. The reaction mixture was diluted with 1,2-dichloroethane (100 mL), then treated with a solution of crude 1,3-dimethyl-1H-pyrazol-5-ol (50 g, from Step 1) in dichloroethane (100 mL) under continued stirring at 0° C. The mixture was refluxed for 3 h, then left to stir overnight at room temperature. In order to decompose the formylating reagent, to the reaction mixture was added a solution of sodium hydroxide (91.2 g, 2.28 mol) in water (200 mL) dropwise at 0° C. The reaction mixture was diluted with water and extracted with dichloromethane (3×250 mL). The organic extracts were washed with water to neutral pH, washed with water, then dried with sodium sulfate. The solvent was removed under vacuum to afford the title product (31.1 g, 51% overall from methylhydrazine) as a yellow crystalline substance.
Name
Quantity
33.29 mL
Type
reactant
Reaction Step One
Name
Quantity
81.5 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
91.2 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Customer
Q & A

Q1: What is the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?

A: The crystal structure of this compound reveals that the molecules are situated on mirror planes []. This means that the molecule possesses a plane of symmetry. Furthermore, the hydrogen atoms of the two methyl groups exhibit rotational disorder, indicating they can occupy two different orientations [].

Q2: Are there any significant intermolecular interactions observed in the crystal structure?

A: Yes, the crystal packing of this compound exhibits weak intermolecular C—H⋯O interactions. Additionally, there are short Cl⋯N contacts with a distance of 3.046 (2) Å []. These interactions contribute to the overall stability of the crystal lattice.

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